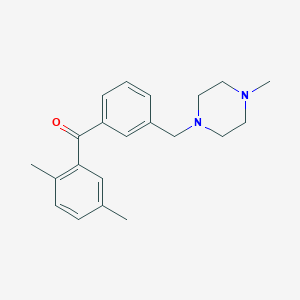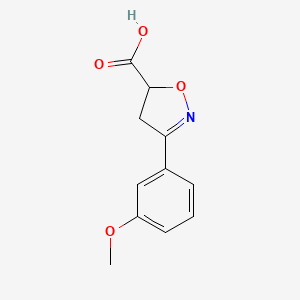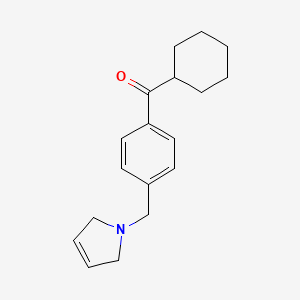
2,5-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone
Overview
Description
The compound "2,5-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone" is a derivative of benzophenone with specific substituents that may influence its chemical behavior and physical properties. While the provided papers do not directly discuss this exact compound, they do provide insights into the behavior of similar benzophenone derivatives and their reactions, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of benzophenone derivatives typically involves the formation of the benzophenone core followed by the introduction of various substituents. The papers provided do not detail the synthesis of the exact compound , but they do discuss related compounds. For instance, the photocycloaddition reactions of benzophenone derivatives with other reactants in the solid state can lead to the formation of oxetane derivatives, which suggests that solid-state reactions could be a viable pathway for synthesizing similar compounds .
Molecular Structure Analysis
The molecular structure of benzophenone derivatives can be complex, with various substituents affecting the overall conformation and stability of the molecule. For example, the study of 4-hydroxy-2,5-dimethylphenyl-benzophenone revealed that the molecule exhibits conformational stability, with different rotational barriers for dihedral and hydroxyl rotations. This indicates that the molecular structure of benzophenone derivatives can be significantly influenced by the nature and position of the substituents .
Chemical Reactions Analysis
Benzophenone derivatives can undergo a variety of chemical reactions, including photocycloaddition, as mentioned earlier . Additionally, the photolysis of 3-(hydroxymethyl)benzophenone in different solvents leads to the formation of various reactive intermediates, suggesting that the compound may also form reactive intermediates under similar conditions . Furthermore, the use of 2,5-dimethylphenacyl as a photoreleasable protecting group for carboxylic acids indicates that the compound may have potential applications in photochemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzophenone derivatives can vary widely depending on their molecular structure. The vibrational analysis of 4-hydroxy-2,5-dimethylphenyl-benzophenone using FT-IR and Raman spectroscopy, along with computational results, provides insights into the vibrational modes of the molecule . This type of analysis can be applied to the compound to predict its vibrational properties. Additionally, the crystal structure of related compounds, such as 2-(3,4-Dimethoxyphenyl)-5,7-dimethoxy-3,8-dimethyl-4H-1-benzopyran-4-one, can offer clues about the potential crystal packing and intermolecular interactions that might be expected for "2,5-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone" .
Scientific Research Applications
Photochemical Cycloaddition
- Application: The photochemical cycloaddition of benzophenone derivatives, such as 2,5-dimethyl-3'-(4-methylpiperazinomethyl) benzophenone, is used in organic synthesis. For example, irradiation of benzophenone with certain derivatives affords oxetans and rearranged products, indicating its utility in creating complex organic structures (Nitta, Kuroki, & Sugiyama, 1980).
Photoremovable Protecting Group
- Application: Benzophenone derivatives like 2,5-dimethylphenacyl esters serve as photoremovable protecting groups for carboxylic acids in organic synthesis and biochemistry. This application is crucial in developing 'caged compounds,' where the protecting group can be removed by light irradiation (Zabadal, Pelliccioli, Klán, & Wirz, 2001).
Intracomplex Electron Transfer
- Application: The ground-state complex formation of benzophenone with certain compounds, like 2,5-dimethyl-2,4-hexadiene, leads to intracomplex electron transfer. This reaction is significant in studying the photophysical properties of organic molecules and could be utilized in photochemical energy conversion (Nakayama, Takahashi, Ibuki, & Hamanoue, 1993).
Photostability of Sunscreen Agents
- Application: Benzophenone derivatives, including 2,5-dimethyl-3'-(4-methylpiperazinomethyl) benzophenone, are studied for their photostability as sunscreen agents. Understanding the photostability of these compounds is essential in developing effective and durable sunscreen products (Vanquerp, Rodríguez, Coiffard, Coiffard, & De Roeck-Holtzhauer, 1999).
Synthesis of Peroxy Esters
- Application: Benzophenone derivatives are used in synthesizing diperoxy esters, which exhibit significant UV absorption. These compounds are important in initiating radical polymerization, a process widely used in material science and industrial chemistry (Kumura, Nakamura, Higuchi, & Suyama, 1991).
Safety And Hazards
The specific safety and hazard information for 2,5-Dimethyl-3’-(4-methylpiperazinomethyl) benzophenone is not available in the search results. However, benzophenone derivatives, such as benzophenone-3 (BP3), also known as oxybenzone, are generally considered safe and are approved by the FDA for use in sunscreen products6.
Future Directions
The future directions of 2,5-Dimethyl-3’-(4-methylpiperazinomethyl) benzophenone are not specified in the search results. However, given its potential in scientific research and material science, it may find new applications in these and other fields4.
properties
IUPAC Name |
(2,5-dimethylphenyl)-[3-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O/c1-16-7-8-17(2)20(13-16)21(24)19-6-4-5-18(14-19)15-23-11-9-22(3)10-12-23/h4-8,13-14H,9-12,15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNUBMNSIWHPROC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)C2=CC=CC(=C2)CN3CCN(CC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30643429 | |
| Record name | (2,5-Dimethylphenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30643429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone | |
CAS RN |
898788-74-4 | |
| Record name | (2,5-Dimethylphenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30643429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]-methoxy}benzaldehyde](/img/structure/B1359568.png)


![3-(5-{[(4-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1359575.png)
![4-({[5-(3-Methoxybenzyl)-1,3,4-thiadiazol-2-YL]-carbonyl}amino)benzoic acid](/img/structure/B1359578.png)
![2-{1-[(2,4-Dimethyl-1,3-thiazol-5-YL)carbonyl]-piperidin-4-YL}propanoic acid](/img/structure/B1359579.png)
![Methyl 4-{[5-(anilinocarbonyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate](/img/structure/B1359580.png)
![Methyl 6-(2-chloroethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B1359582.png)

![2-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)ethanol](/img/structure/B1359585.png)



